molecular formula C19H22FN3O4S2 B5229541 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine

4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine

Cat. No. B5229541
M. Wt: 439.5 g/mol
InChI Key: VNDCTJONHRJOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptors, which are involved in the proliferation and survival of B-cells. TAK-659 has been shown to inhibit SYK activity and has potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine works by inhibiting the activity of SYK, which is a key signaling molecule in B-cell receptor signaling. When B-cells are activated by antigens, the B-cell receptor is phosphorylated by SYK, which leads to the activation of downstream signaling pathways. 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine inhibits this process by binding to the ATP-binding site of SYK and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine are primarily related to its inhibition of SYK activity. In preclinical models, 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine has been shown to induce apoptosis in B-cell malignancies and inhibit their growth. 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine has also been shown to enhance the activity of chemotherapy drugs, suggesting that it may have potential as a combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine is its specificity for SYK, which makes it a valuable tool for studying the role of SYK in B-cell receptor signaling. However, one limitation of 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine. One area of interest is the development of more potent and selective SYK inhibitors that can overcome the limitations of 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine. Another area of interest is the identification of biomarkers that can predict response to SYK inhibitors, which could help guide patient selection for clinical trials. Finally, there is interest in exploring the potential of SYK inhibitors in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies.

Synthesis Methods

The synthesis of 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-morpholineethanesulfonic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluorobenzoyl chloride to form the intermediate compound, which is then reacted with 4-(4-fluorophenyl)piperazine to form the key intermediate. The final coupling reaction involves the reaction of the key intermediate with 3-thienylboronic acid, which is catalyzed by a palladium catalyst.

Scientific Research Applications

4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in the journal Blood, 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine was shown to inhibit SYK activity and induce apoptosis (programmed cell death) in CLL cells. In another study published in the journal Cancer Research, 4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine was shown to inhibit the growth of NHL cells and enhance the activity of chemotherapy drugs.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c20-15-1-3-16(4-2-15)21-5-7-22(8-6-21)19(24)18-13-17(14-28-18)29(25,26)23-9-11-27-12-10-23/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDCTJONHRJOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone

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